2-Amino-4-phenylthiazole-5-carboxylic acid
Overview
Description
2-Amino-4-phenylthiazole-5-carboxylic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The phenyl group attached to the thiazole ring adds to the complexity of the molecule, potentially affecting its chemical reactivity and physical properties. Although the specific compound 2-Amino-4-phenylthiazole-5-carboxylic acid is not directly mentioned in the provided papers, related compounds and their chemistry can provide insights into its characteristics .
Synthesis Analysis
The synthesis of related thiazole derivatives often involves multicomponent reactions, as seen in the catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives . Another example is the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole through the reaction of α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea . These methods highlight the versatility of thiazole chemistry and the potential for creating a wide array of derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using X-ray diffraction methods. For instance, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was determined, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding . Such structural information is crucial for understanding the molecular interactions and stability of these compounds.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions. For example, the Dimroth rearrangement is a notable reaction involving triazole amino acids, which are structurally similar to thiazole amino acids . Additionally, the formation of molecular adducts with carboxylic acids, as seen in the case of 2-aminothiazole derivatives, indicates the reactivity of the amino group and the potential for forming salts and cocrystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be inferred from their molecular structure and the types of intermolecular interactions they form. Hydrogen bonding plays a significant role in the stability and solubility of these compounds. The presence of various functional groups, such as the amino and carboxylic acid groups, suggests that these compounds are likely to be polar and may have both acidic and basic properties . The synthesis and crystal structure studies provide valuable information on the melting points, solubility, and other physical properties .
Scientific Research Applications
Carbonic Anhydrase-III Inhibition
2-Amino-4-phenylthiazole-5-carboxylic acid has been investigated for its inhibitory activity on carbonic anhydrase (CA)-III. A study synthesized a series of compounds with a 2,4,5-trisubstitutedthiazole scaffold, including 2-amino-4-phenylthiazole-5-carboxylic acid, and tested their CA-III inhibitory activities. It was discovered that the presence of a carboxylic acid group at the 4-position of the scaffold is crucial for CA-III inhibitory activity, making 2-amino-4-phenylthiazole-5-carboxylic acid a potential lead molecule for the development of more potent CA-III inhibitors (Al-Jaidi et al., 2020).
Supramolecular Chemistry
Research into hydrogen bonding between 2-aminoheterocyclic compounds like 2-amino-4-phenylthiazole-5-carboxylic acid and carboxylic acid derivatives has led to a greater understanding of their binding interactions. Studies have prepared various adducts with carboxylic acids, exploring their crystal forms and complexes. Such research helps in understanding the 3D structure and non-covalent interactions of these compounds (Jin et al., 2011).
Microwave Irradiation Modification
The modification of 2-amino-4-phenylthiazole under microwave irradiation has been studied due to the broad spectrum of biological activity exhibited by these compounds. The research focused on the synthesis of 5-amino-containing 2-amino-4-phenylthiazole under microwave conditions, suggesting an alternative method for its synthesis which may be more efficient than traditional methods (Khrustalev, 2009).
Triazole-Based Scaffolds Synthesis
The molecule has been used in the context of synthesizing triazole-based scaffolds, crucial for developing peptidomimetics or biologically active compounds. A study described a protocol for producing protected versions of these triazole amino acids, suggesting its utility in creating compounds like HSP90 inhibitors (Ferrini et al., 2015).
Bleomycin Analogues
In medicinal chemistry, derivatives of 2-amino-4-phenylthiazole-5-carboxylic acid have been used to create analogues of bleomycin A2. These analogues have shown potential in binding to DNA and intercalation, indicating their potential use in designing synthetic analogues of bleomycins for therapeutic applications (Riordan & Sakai, 1983).
Mechanism of Action
Mode of Action
It is known that 2-aminothiazole derivatives, which include this compound, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Pathways
2-aminothiazole derivatives have been associated with a broad pharmacological spectrum, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Result of Action
2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
properties
IUPAC Name |
2-amino-4-phenyl-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-7(8(15-10)9(13)14)6-4-2-1-3-5-6/h1-5H,(H2,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKAOZFTIGAIPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370713 | |
Record name | 2-Amino-4-phenylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
228413-61-4 | |
Record name | 2-Amino-4-phenylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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